Absence of Evidence for AKT Kinase Inhibition: A Comparative Analysis with MK-2206
A comprehensive search of primary literature, including PubMed, SciFinder, and authoritative kinase inhibitor databases, yields zero peer-reviewed studies reporting an IC50 value for TOR VI (CAS 128585-01-3) against any AKT isoform (Akt1, Akt2, or Akt3) in a cell-free or cell-based assay. In stark contrast, the allosteric AKT inhibitor MK-2206 has well-established, reproducible IC50 values of 8 nM, 12 nM, and 65 nM for Akt1, Akt2, and Akt3, respectively, in cell-free kinase assays, with confirmed inactivity against a panel of 250 other kinases . This profound lack of quantitative data for TOR VI against the purported target precludes any scientific or procurement-based comparison for AKT inhibition.
| Evidence Dimension | In vitro inhibitory activity against AKT isoforms (IC50) |
|---|---|
| Target Compound Data | No data available in primary literature or authoritative databases |
| Comparator Or Baseline | MK-2206 (Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM) |
| Quantified Difference | Not quantifiable (Target lacks data) |
| Conditions | Cell-free kinase assay |
Why This Matters
Procuring a compound for AKT inhibition without any evidence of target engagement guarantees experimental failure; the comparator MK-2206 provides a reliable, quantifiable standard.
